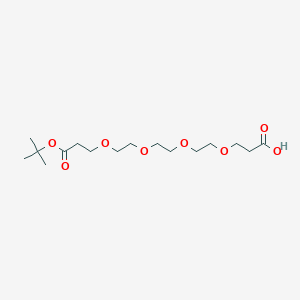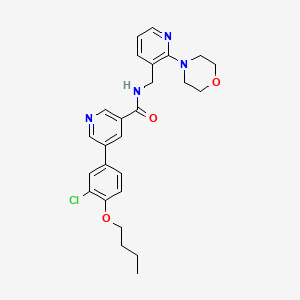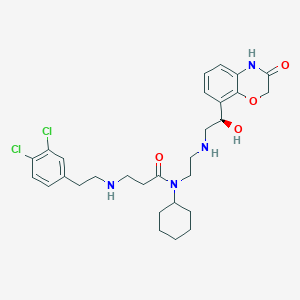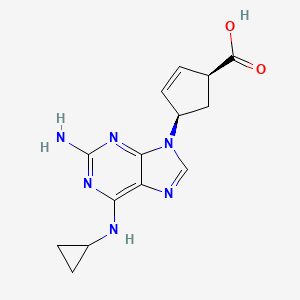
Acid-PEG4-t-butyl ester
Overview
Description
Acid-PEG4-t-butyl ester is a polyethylene glycol (PEG) derivative containing a t-butyl protected carboxyl group with a terminal carboxylic acid. This compound is commonly used as a PEG linker in bioconjugation reactions due to its hydrophilic properties, which increase solubility in aqueous media .
Mechanism of Action
Target of Action
Acid-PEG4-t-butyl ester is a PEG linker . Its primary targets are primary amine groups . These groups are found in various biological molecules, including proteins and nucleic acids, and play a crucial role in numerous biological processes.
Mode of Action
The terminal carboxylic acid of this compound can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond . The t-butyl protected carboxyl group can be deprotected under acidic conditions .
Pharmacokinetics
The hydrophilic PEG spacer in this compound increases its solubility in aqueous media . This property can enhance the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, thereby improving its bioavailability.
Result of Action
The formation of a stable amide bond between this compound and primary amine groups can result in the modification of the target molecules . This can potentially alter their function and interaction with other molecules, leading to various molecular and cellular effects.
Action Environment
The action of this compound can be influenced by environmental factors such as pH. For instance, the t-butyl protected carboxyl group can be deprotected under acidic conditions . Furthermore, the compound’s solubility can be affected by the characteristics of the aqueous media in which it is present .
Biochemical Analysis
Biochemical Properties
The Acid-PEG4-t-butyl ester plays a significant role in biochemical reactions due to its ability to form stable amide bonds with primary amine groups . This property allows it to interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is primarily through the formation of amide bonds, which are known for their stability and resistance to hydrolysis .
Cellular Effects
Its role as a linker in bioconjugation suggests that it could influence cell function by facilitating the attachment of various biomolecules to cell surfaces or other targets within the cell .
Molecular Mechanism
The molecular mechanism of this compound primarily involves the formation of stable amide bonds with primary amine groups . This reaction is facilitated by the presence of activators such as EDC or HATU . The resulting amide bonds are resistant to hydrolysis, which contributes to the stability of the bioconjugates formed with this compound .
Temporal Effects in Laboratory Settings
The stability of the amide bonds it forms suggests that it could have long-lasting effects in in vitro or in vivo studies .
Dosage Effects in Animal Models
Given its role in bioconjugation, it is plausible that its effects could vary depending on the dosage, with potential threshold effects or toxic effects at high doses .
Metabolic Pathways
Given its role in bioconjugation, it could potentially interact with various enzymes or cofactors, and could influence metabolic flux or metabolite levels .
Transport and Distribution
Given its hydrophilic nature, it is likely to be soluble in aqueous media and could potentially interact with various transporters or binding proteins .
Subcellular Localization
Given its role in bioconjugation, it could potentially be directed to specific compartments or organelles depending on the biomolecules it is conjugated with .
Preparation Methods
Synthetic Routes and Reaction Conditions: Acid-PEG4-t-butyl ester is synthesized by reacting a PEG derivative with a t-butyl ester group at one end and a carboxylic acid group at the other end. The reaction typically involves the use of activators such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to form a stable amide bond .
Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving purification steps such as chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: Acid-PEG4-t-butyl ester undergoes various chemical reactions, including:
Substitution Reactions: The terminal carboxylic acid can react with primary amine groups to form stable amide bonds
Deprotection Reactions: The t-butyl protected carboxyl group can be deprotected under acidic conditions to yield the free carboxylic acid
Common Reagents and Conditions:
Activators: EDC, HATU, or DCC (dicyclohexylcarbodiimide) are commonly used to activate the carboxylic acid group for amide bond formation
Deprotection Agents: Acidic conditions, such as trifluoroacetic acid (TFA), are used to remove the t-butyl protecting group.
Major Products Formed:
Amide Bonds: Formed by reacting the terminal carboxylic acid with primary amines
Free Carboxylic Acid: Obtained after deprotection of the t-butyl group
Scientific Research Applications
Acid-PEG4-t-butyl ester has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
Amino-PEG4-t-butyl ester: Contains an amino group with a t-butyl protected carboxyl group.
Amino-dPEG4-t-butyl ester: A PEG modification reagent with a primary amino group and a t-butyl ester of a propionic acid group.
Uniqueness: Acid-PEG4-t-butyl ester is unique due to its combination of a t-butyl protected carboxyl group and a terminal carboxylic acid, making it highly versatile for bioconjugation and organic synthesis applications .
Properties
IUPAC Name |
3-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30O8/c1-16(2,3)24-15(19)5-7-21-9-11-23-13-12-22-10-8-20-6-4-14(17)18/h4-13H2,1-3H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXMHKDZTUDTSCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201162928 | |
| Record name | 4,7,10,13-Tetraoxahexadecanedioic acid, 1-(1,1-dimethylethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201162928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1835759-85-7 | |
| Record name | 4,7,10,13-Tetraoxahexadecanedioic acid, 1-(1,1-dimethylethyl) ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1835759-85-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,7,10,13-Tetraoxahexadecanedioic acid, 1-(1,1-dimethylethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201162928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![6-[(3R)-3-aminopyrrolidin-1-yl]-3,5-diazatricyclo[9.4.0.02,7]pentadeca-1(15),2(7),3,5,11,13-hexaen-4-amine;dihydrochloride](/img/structure/B605063.png)
![N-(4-amino-3,4-dioxo-1-phenylbutan-2-yl)-2-[3-(4-fluorophenyl)pyrazol-1-yl]pyridine-3-carboxamide](/img/structure/B605064.png)



![(3'R,3aS,4S,4'R,5'R,6R,6'R,7S,7aS)-6'-(1-amino-2-hydroxyethyl)-4-[(2R,3S,5R,6S)-2,6-dihydroxy-3,5-bis(methylamino)cyclohexyl]oxy-6-(hydroxymethyl)spiro[4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2,2'-oxane]-3',4',5',7-tetrol](/img/structure/B605077.png)

